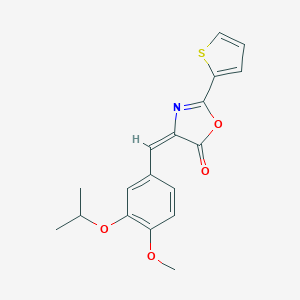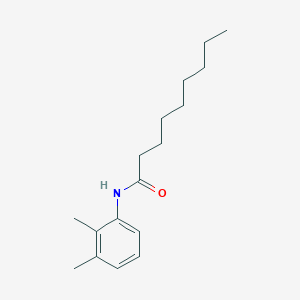![molecular formula C10H9F3O3 B443510 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438473-98-4](/img/structure/B443510.png)
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Vue d'ensemble
Description
“4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It is related to 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, also known as Rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis, acute pain, and dysmenorrhea .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide resulted in the synthesis of various hydrazone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:c1cc(ccc1COCC(F)(F)F)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 302.7±42.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 57.3±3.0 kJ/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique
Degradation and Environmental Stability
Research into the degradation processes of nitisinone, a compound structurally similar to 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, highlights the importance of understanding chemical stability under various environmental conditions. This study employed LC-MS/MS to investigate nitisinone's stability, identifying major degradation products and their stability, which sheds light on the environmental behavior and potential risks and benefits of related compounds (Barchańska et al., 2019).
Antimicrobial and Antifungal Applications
Benzoic acid derivatives, including those structurally related to this compound, have been studied for their antimicrobial and antifungal properties. A review on benzoic acid used as food and feed additives revealed its ability to regulate gut functions, hinting at its potential for improving health via antimicrobial action in the digestive system (Mao et al., 2019).
Pharmacokinetic Analysis and Dietary Exposures
The pharmacokinetic behavior of benzoic acid in different species, including rats, guinea pigs, and humans, has been modeled to assess dietary exposures and interspecies uncertainties. This analysis provides a framework for understanding how related compounds, such as this compound, might behave in biological systems and their implications for human health (Hoffman & Hanneman, 2017).
Environmental and Health Regulations
The scientific substantiation of Maximum Permissible Concentrations (MPCs) for benzoic acid and sodium benzoate in water, based on modern data, reflects the ongoing need to evaluate and regulate the environmental and health impacts of chemical compounds. Such research underscores the importance of understanding the concentrations at which related chemicals, including this compound, can be safely present in environmental matrices (Zholdakova et al., 2021).
Mécanisme D'action
Target of Action
It is commonly used as an intermediate in the production of pesticides . Pesticides typically target pests’ nervous systems or metabolic pathways, disrupting their normal functions and leading to their death .
Mode of Action
As a pesticide intermediate, it likely interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their normal function .
Biochemical Pathways
As a pesticide intermediate, it likely affects pathways related to the survival and reproduction of pests .
Pharmacokinetics
As a pesticide intermediate, its bioavailability would be crucial for its effectiveness .
Result of Action
As a pesticide intermediate, it likely leads to the death of pests by disrupting their normal physiological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and effectiveness .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMGMCOMQTWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443427.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1,3-benzodioxole-5-carbohydrazide](/img/structure/B443428.png)
![4-bromo-N'-[(2-chloro-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443430.png)

![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B443434.png)
![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)
![Methyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B443437.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443439.png)
![N-[4-(acetylsulfamoyl)phenyl]hexanamide](/img/structure/B443440.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)

![4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443444.png)
![N-benzyl-5-[(4-tert-butylphenoxy)methyl]-2-furamide](/img/structure/B443450.png)